2-(2-Formylphenyl)-3-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Formylphenyl)-3-hydroxypyridine (2-FPHP) is an organic compound with the molecular formula C9H9NO2. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 2-FPHP is a member of the hydroxypyridine family and is used in various scientific research applications. 2-FPHP has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential anti-inflammatory and analgesic properties. In organic synthesis, 2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been used as a starting material for the synthesis of other compounds. In biochemistry, 2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs and hormones.
Mechanism of Action
2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs and hormones. The mechanism of action of 2-(2-Formylphenyl)-3-hydroxypyridine, 95% is not fully understood, but it is thought to inhibit the activity of enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. 2-(2-Formylphenyl)-3-hydroxypyridine, 95% is thought to bind to the active site of these enzymes, preventing them from catalyzing their reactions.
Biochemical and Physiological Effects
2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential anti-inflammatory and analgesic properties. It is thought to act by inhibiting the activity of enzymes involved in the metabolism of drugs and hormones. In addition, 2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential to modulate the activity of proteins involved in signal transduction pathways such as the MAPK and NF-κB pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Formylphenyl)-3-hydroxypyridine, 95% in laboratory experiments are that it is a simple compound to synthesize and is relatively stable. It is also soluble in a variety of solvents, making it easy to work with. The main limitation of using 2-(2-Formylphenyl)-3-hydroxypyridine, 95% in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects.
Future Directions
Future research on 2-(2-Formylphenyl)-3-hydroxypyridine, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In addition, further studies should be conducted to explore the potential of 2-(2-Formylphenyl)-3-hydroxypyridine, 95% as an inhibitor of enzymes involved in the metabolism of drugs and hormones. Finally, further studies should be conducted to explore the potential of 2-(2-Formylphenyl)-3-hydroxypyridine, 95% to modulate the activity of proteins involved in signal transduction pathways such as the MAPK and NF-κB pathways.
Synthesis Methods
2-(2-Formylphenyl)-3-hydroxypyridine, 95% can be synthesized by the reaction of 2-nitrophenol and formic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2-nitrophenol + formic acid → 2-(2-Formylphenyl)-3-hydroxypyridine, 95% + water
This method of synthesis is simple and has been used in many studies.
properties
IUPAC Name |
2-(3-hydroxypyridin-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-4-1-2-5-10(9)12-11(15)6-3-7-13-12/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPCQLXOCZHNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682552 |
Source
|
Record name | 2-(3-Hydroxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypyridin-2-yl)benzaldehyde | |
CAS RN |
1261988-98-0 |
Source
|
Record name | 2-(3-Hydroxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.